molecular formula C10H14BrNOS B14901089 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol

Cat. No.: B14901089
M. Wt: 276.20 g/mol
InChI Key: SJAHDWKTQIRCIB-UHFFFAOYSA-N
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Description

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is an organic compound with the molecular formula C10H14BrNOS. It is a derivative of pyridine, featuring a bromine atom at the 3-position and a thioether linkage connecting the pyridine ring to a pentanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: NaH, K2CO3, various nucleophiles (amines, thiols)

Major Products Formed

Scientific Research Applications

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol involves its interaction with specific molecular targets. The bromine atom and thioether linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is unique due to its combination of a bromopyridine moiety with a thioether-linked pentanol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

5-(3-bromopyridin-2-yl)sulfanylpentan-1-ol

InChI

InChI=1S/C10H14BrNOS/c11-9-5-4-6-12-10(9)14-8-3-1-2-7-13/h4-6,13H,1-3,7-8H2

InChI Key

SJAHDWKTQIRCIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCCCCCO)Br

Origin of Product

United States

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